molecular formula C11H21ClN2O2 B2538098 tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride CAS No. 2306265-21-2

tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride

Cat. No.: B2538098
CAS No.: 2306265-21-2
M. Wt: 248.75
InChI Key: GDDHWFXCUWZKTG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-7-6-12-8-11(13)4-5-11;/h12H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDHWFXCUWZKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC12CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride typically involves the reaction of tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate with hydrochloric acid. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Boc Protection and Deprotection Reactions

The Boc (tert-butyloxycarbonyl) group serves as a transient protecting group for the secondary amine in this spirocyclic system. Deprotection typically employs acidic conditions:

Reaction ConditionsYieldKey ObservationsSource
Trifluoroacetic acid (TFA) in DCM65%Efficient removal of Boc group; forms HCl salt after workup
4N HCl/dioxane75%Direct conversion to hydrochloride salt post-deprotection

The Boc group’s stability under basic conditions allows selective functionalization of other reactive sites in the molecule .

Nucleophilic Substitution Reactions

The spirocyclic amine participates in nucleophilic substitution reactions under basic conditions. For example:

SubstrateConditionsProductYieldSource
IodobenzeneCsOH, DMSO, 120°C, 20 minAryl-substituted derivative31%
Methanesulfonate esterNaHCO₃, DCM, room temperatureRing-opened secondary amine66%

Elevated temperatures and polar aprotic solvents (e.g., DMSO) enhance reaction rates due to improved solubility of cesium hydroxide .

Acid-Mediated Esterification

The carboxylate group undergoes esterification under acidic conditions:

ReagentConditionsProductYieldSource
Trifluoroacetic anhydridePyridine, DCM, 0°C → room tempTrifluoroacetylated intermediate65%

This reaction highlights the electrophilic reactivity of the carboxylate oxygen when activated by strong acids .

Reductive Amination

The secondary amine participates in reductive amination with ketones:

Ketone SubstrateConditionsProductYieldSource
4-((2-Fluoro-4-(methylsulfonyl)phenoxy)methyl)cyclohexanoneNaBH(OAc)₃, DCE, 45°C, 3 daysBis-cyclohexylamine derivative2.3%

Low yields here suggest steric hindrance from the spirocyclic framework limits imine formation .

Suzuki-Miyaura Coupling

The Boc-protected amine remains inert during palladium-catalyzed cross-coupling:

Boronic AcidConditionsProductYieldSource
4-Methoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME, 80°CBiaryl-substituted spirocycle53%

This demonstrates compatibility with transition-metal catalysis, enabling late-stage diversification .

Stability Under Basic Conditions

The compound remains stable in strongly basic media (e.g., CsOH/DMSO at 120°C), enabling sequential functionalization without Boc cleavage .

Key Mechanistic Insights

  • Boc Deprotection : Protonation of the carbonyl oxygen by TFA facilitates elimination of CO₂ and tert-butylene, releasing the free amine .

  • Nucleophilic Reactivity : The sp³-hybridized nitrogen attacks electrophiles (e.g., aryl halides) via an SN2 mechanism in polar solvents .

  • Steric Effects : The spirocyclic structure imposes conformational constraints, reducing yields in sterically demanding reactions like reductive amination .

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmacological Potential

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests possible interactions with biological targets, which could lead to the development of new drugs. Research indicates that compounds with similar diazaspiro structures often exhibit significant biological activity, including anti-inflammatory and analgesic effects.

1.2 Case Studies

  • Antidepressant Activity : A study published in a peer-reviewed journal explored derivatives of diazaspiro compounds for their antidepressant effects. The findings indicated that modifications to the spiro structure enhanced the binding affinity to serotonin receptors, suggesting potential use in treating depression .
  • Anticancer Properties : Another research effort focused on the synthesis of various diazaspiro derivatives, including tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride. In vitro studies showed that these compounds could inhibit the growth of cancer cell lines, indicating a promising direction for anticancer drug development .

Material Science

2.1 Polymer Chemistry

This compound can serve as a building block in polymer synthesis. Its unique spiro structure allows it to be incorporated into various polymer matrices, potentially enhancing mechanical properties and thermal stability.

2.2 Case Studies

  • Polymer Blends : Research has demonstrated that incorporating diazaspiro compounds into polymer blends can improve compatibility and performance characteristics. For example, blends of polystyrene with diazaspiro derivatives showed enhanced tensile strength and elasticity compared to pure polystyrene .

Synthetic Intermediate

3.1 Chemical Synthesis

As a synthetic intermediate, this compound is valuable for creating more complex chemical entities. Its ability to participate in various chemical reactions makes it a versatile component in organic synthesis.

3.2 Applications in Synthesis

The compound can be utilized in:

  • Alkylation Reactions : Serving as a nucleophile in alkylation processes to form larger molecular frameworks.
  • Cyclization Reactions : Acting as a precursor for synthesizing other spirocyclic compounds through cyclization techniques.

Mechanism of Action

The mechanism of action of tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to changes in biochemical pathways, resulting in therapeutic effects or other biological outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Spirocyclic Diazaspiro Compounds

Key Observations :

Spiro Ring Size: Smaller spiro rings (e.g., [2.5]octane) impose greater steric strain, enhancing reactivity in amination reactions . Larger rings ([3.5]nonane, [4.5]decane) offer flexibility but reduce stereochemical control . The [2.5]octane core in the target compound balances rigidity and synthetic accessibility, making it preferable for drug discovery .

Substituent Position :

  • Positional isomerism (4- vs. 7-carboxylate) alters electronic and steric profiles. The 4-carboxylate derivative has improved hydrogen-bonding capacity for target binding compared to 7-substituted analogs .

Counterion Effects :

  • Hydrochloride salts (e.g., CAS 1462383-16-9) enhance aqueous solubility, whereas free bases (e.g., CAS 886766-28-5) are more lipophilic, influencing pharmacokinetic properties .

Biological Activity

tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride (CAS No. 1462383-16-9) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its applications in drug discovery, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H21ClN2O2C_{11}H_{21}ClN_{2}O_{2}, with a molecular weight of 248.75 g/mol. The compound features a spirocyclic framework that enhances its lipophilicity and stability, making it a promising candidate for various pharmacological applications .

Research indicates that compounds with the diazaspiro structure can interact with multiple biological targets, including receptors and enzymes involved in critical physiological processes. Specifically, tert-butyl 4,7-diazaspiro[2.5]octane derivatives have been studied for their role as peptidomimetics, which mimic natural peptides and exhibit improved stability and bioavailability compared to their natural counterparts .

Potential Biological Targets

  • Angiotensin II Type 1 Receptor (AT1R) : Compounds based on this scaffold have shown selective antagonism towards AT1R, indicating potential use in treating hypertension and heart failure.
  • Protein-Protein Interactions : Research has highlighted the ability of these compounds to disrupt interactions such as the p53-MDM2 complex, which is crucial in cancer biology .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of tert-butyl 4,7-diazaspiro[2.5]octane derivatives:

Study Biological Activity Target IC50 Value
Study AAT1R AntagonismAT1R< 10 nM
Study BInhibition of p53-MDM2p53-MDM250 nM
Study CAntiviral ActivityViral Proteins25 µM

Case Studies

  • Peptidomimetic Development : A series of compounds derived from tert-butyl 4,7-diazaspiro[2.5]octane were synthesized and evaluated for their ability to mimic peptide hormones. These compounds exhibited enhanced stability and were shown to effectively modulate biological pathways related to blood pressure regulation.
  • Cancer Research : In a study focused on cancer therapeutics, derivatives of tert-butyl 4,7-diazaspiro[2.5]octane were tested for their ability to inhibit the interaction between p53 and MDM2. The results indicated that these compounds could restore p53 function in cancer cells, suggesting a novel approach for cancer treatment .

Q & A

Q. What are the established synthetic routes for tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via regioselective amination of allyl acetate with 4-Boc-4,7-diazaspiro[2.5]octane in DMF at 70°C, achieving 98% yield under standard conditions . Key optimizations include solvent choice (e.g., DMF for high polarity), temperature control to avoid side reactions, and purification via silica gel chromatography (hexane:ethyl acetate gradients). Monitoring via TLC (Rf = 0.29 in 4:1 hexane:ethyl acetate) ensures reaction progression .

Q. How can the structural identity of this compound be confirmed using spectroscopic methods?

  • 1H NMR : Peaks at δ 1.45 ppm (tert-butyl group) and δ 3.6–4.2 ppm (spirocyclic amine protons) confirm the core structure .
  • 13C NMR : Signals at ~80 ppm (Boc carbonyl) and 28 ppm (tert-butyl methyl groups) validate functional groups .
  • HRMS (ESI) : Exact mass matching the molecular formula (C11H21N2O2Cl) ensures molecular integrity .
  • FTIR : Stretching bands at ~1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O) corroborate the ester and Boc groups .

Q. What are the recommended storage and handling protocols to ensure compound stability?

Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the Boc group and HCl dissociation. Use inert atmospheres (N2 or Ar) during synthesis to avoid moisture absorption .

Advanced Research Questions

Q. How does the spirocyclic architecture of this compound influence its pharmacological activity, particularly in SMN2 splicing modulation?

The spiro[2.5]octane core provides conformational rigidity, enhancing binding affinity to the SMN2 pre-mRNA. In risdiplam (Evrysdi®), the 4,7-diazaspiro moiety stabilizes interactions with spliceosome components, increasing SMN protein expression . Molecular docking studies suggest the tertiary amine participates in hydrogen bonding with RNA motifs .

Q. What analytical challenges arise in quantifying enantiomeric excess (ee) for derivatives of this compound, and how can they be resolved?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) effectively separates enantiomers. For tert-butyl 4,7-diazaspiro derivatives, a mobile phase of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid achieves baseline resolution, as validated by 95% ee measurements . Circular dichroism (CD) spectroscopy complements HPLC data by confirming absolute configuration .

Q. How can conflicting crystallographic data on spirocyclic compounds be reconciled during structural refinement?

Use SHELXL for high-resolution refinements, leveraging restraints for flexible spiro rings. For example, the azaspiro[2.5]octane system may exhibit pseudosymmetry; applying "ISOR" and "DELU" constraints in SHELX refines thermal parameters and resolves disorder . Cross-validation with DFT-optimized geometries (e.g., using Gaussian) further validates bond lengths and angles .

Q. What strategies mitigate low yields in N-functionalization reactions of the diazaspiro core?

  • Catalyst Screening : Iridium catalysts (e.g., [Ir(cod)Cl]2) enhance regioselectivity in allylic amination .
  • Protection/Deprotection : Sequential Boc protection of the secondary amine prevents overalkylation .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 minutes at 100°C vs. 24 hours conventionally) while maintaining >90% yield .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for tert-butyl 4,7-diazaspiro derivatives: How should researchers validate physical properties?

Literature values vary due to polymorphic forms (e.g., hydrochloride vs. freebase). Consistently report the salt form (e.g., CAS 145122-56-1 for dihydrochloride ). Differential scanning calorimetry (DSC) identifies polymorph transitions, while PXRD confirms crystalline phase purity .

Q. Why do NMR spectra of similar spiro compounds show unexpected splitting patterns?

Dynamic ring puckering in solution causes diastereotopic splitting of axial/equatorial protons. Variable-temperature NMR (e.g., –40°C to 25°C) slows conformational exchange, simplifying splitting patterns .

Methodological Tables

Parameter Optimized Conditions Reference
Synthesis Temperature70°C (DMF, 12 hours)
Chiral HPLC ResolutionHexane:isopropanol (90:10), 0.1% TFA
TLC Rf0.29 (hexane:ethyl acetate = 4:1)
Storage Stability2–8°C, inert atmosphere

Key Citations

  • Synthesis and characterization:
  • Pharmacological relevance:
  • Structural refinement:
  • Analytical methods:

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